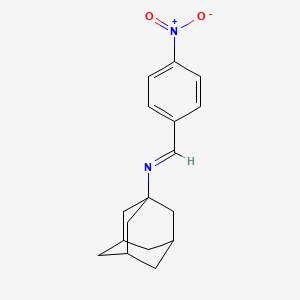
N-(3-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Applications De Recherche Scientifique
Environmental Impact and Degradation
Studies on methoxychlor, a compound with methoxyphenyl groups, reveal its degradation and environmental impact. Methoxychlor undergoes dechlorination by environmental bacterial species, indicating the role of microorganisms in the degradation of organochlorine pesticides. This research can inform environmental remediation efforts, highlighting the importance of understanding microbial interactions with synthetic compounds (Satsuma & Masuda, 2012).
Metabolic Pathways and Toxicology
Exploration of metabolic pathways and toxicology of related compounds, such as methoxychlor and its metabolites, provides insights into their proestrogenic/estrogenic activities and potential endocrine-disrupting effects. Understanding these pathways is crucial for assessing the health risks associated with exposure and for developing safer chemicals (Hu & Kupfer, 2002).
Synthetic Applications and Chemical Behavior
Research into the synthesis and properties of compounds like N-alkyl-N′-aryl-3,4:9,10-perylenebis(dicarboximide) sheds light on their applications as pigments and their thermal stability. This kind of study is essential for developing new materials with specific optical properties or stability requirements (Nagao & Misono, 1984).
Novel Drug Hazards and Analytical Techniques
Investigation into novel synthetic hallucinogens, such as NBOMes, emphasizes the need for robust analytical methods to detect these substances in biological samples. These studies are critical for public health, forensic analysis, and understanding the pharmacological effects of new psychoactive substances (Poklis et al., 2014).
Propriétés
IUPAC Name |
N'-(3-methoxyphenyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-22-15-9-5-8-14(12-15)19-17(21)16(20)18-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWMOVUYUMMDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2882377.png)
![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2882379.png)
![4-[(2,4-Dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B2882381.png)
![4-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2882383.png)


![N-[3-[4-(Benzenesulfonyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2882387.png)
![(Z)-2-(2-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2882388.png)



![N-(2,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2882392.png)

